N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
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Description
N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as MIPTA and has shown potential in various fields of study.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research on derivatives similar to the compound , such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, has shown promising anticancer activity against human lung adenocarcinoma cells, highlighting the compound's potential in cancer therapy (Evren et al., 2019).
- Aldose Reductase Inhibition : Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives, which share structural similarities, have been identified as potential substrates for new aldose reductase inhibitors, suggesting applications in managing complications related to diabetes (Costantino et al., 1999).
Chemical Synthesis and Utility
- Heterocyclic Chemistry : The synthesis and biological evaluation of derivatives like 5-methyl-4-phenyl thiazole highlight the compound's relevance in developing new chemical entities with potential biological activities (Ibrahim & Behbehani, 2014).
- Coordination Complexes : Pyrazole-acetamide derivatives have been synthesized and characterized, with studies on their coordination complexes offering insights into their structural properties and potential antioxidant activities (Chkirate et al., 2019).
Material Science Applications
- Antimicrobial and Anti-inflammatory Activities : Compounds incorporating the acetamido pyrrolyl azoles have been prepared and tested for their antimicrobial and anti-inflammatory activities, indicating potential applications in the development of new therapeutic agents (Sowmya et al., 2017).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-7-14(20-25-10)17-15(22)9-26-16-6-5-13(18-19-16)11-3-2-4-12(8-11)21(23)24/h2-8H,9H2,1H3,(H,17,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHBMNXNJJBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321966 |
Source
|
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779466 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
CAS RN |
893998-78-2 |
Source
|
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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